molecular formula C11H10BrNO2 B1287345 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione CAS No. 937664-94-3

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione

Cat. No.: B1287345
CAS No.: 937664-94-3
M. Wt: 268.11 g/mol
InChI Key: YZOKQXZKPAIFCT-UHFFFAOYSA-N
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Description

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione (CAS: 937664-94-3) is a brominated and alkylated derivative of isatin (1H-indole-2,3-dione) offered as a high-purity building block for chemical and pharmaceutical research . This compound has a molecular formula of C11H10BrNO2 and a molecular weight of 268 Da . Isatin derivatives are recognized as privileged scaffolds in medicinal chemistry and serve as versatile intermediates in organic synthesis . This compound is part of a class of molecules studied for their potential biological activities. Research on analogous 1-ethyl-1H-indole-2,3-diones has explored their role as inhibitors of viral entry, particularly against herpesviruses, suggesting value in antiviral research . Furthermore, the structural features of this molecule—including the bromine atom and N-ethyl substitution—are known to be favorable for enhancing binding affinity and bioactivity in drug discovery efforts, making it a valuable template for developing novel therapeutic agents . This product is listed as For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

7-bromo-1-ethyl-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-13-9-7(10(14)11(13)15)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOKQXZKPAIFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2Br)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596393
Record name 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937664-94-3
Record name 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation

The alkylation step involves reacting an indole derivative with an ethyl halide. A common approach is:

  • Reagents : Ethyl bromide or ethyl iodide.
  • Base : Sodium hydride or potassium carbonate.
  • Conditions : The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Methylation

For methylation:

  • Reagents : Methyl iodide or methyl sulfate.
  • Base : Sodium hydride or potassium carbonate.
  • Conditions : Similar to alkylation, this step is performed in DMF or dimethyl sulfoxide (DMSO) under reflux conditions.

Oxidation

The final step involves oxidation to introduce the dione functionality:

  • Reagents : Potassium permanganate or chromium trioxide.
  • Conditions : The reaction is typically carried out in an acidic medium to facilitate oxidation.

To enhance yield and purity during synthesis, several optimization strategies can be employed:

Parameter Condition Yield (%) Purity (TLC Rf)
Solvent System DMF 60 0.35
Catalyst Loading 1.0 g NaH per 700 mg substrate 55 0.32
Reaction Time Extended to 18 hours 65 0.30

To confirm the structure and purity of synthesized 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione, several analytical techniques are essential:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms such as diols or alcohols.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione has been investigated for its potential as an intermediate in the synthesis of various bioactive molecules. Its structural similarity to known pharmacophores allows it to be a candidate for developing new therapeutic agents.

Anticancer Activity

Research indicates that indole derivatives exhibit anticancer activities. The bromine atom in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that modifications of indole compounds can lead to significant cytotoxic effects against cancer cell lines .

Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective properties. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Agrochemical Applications

The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. The presence of bromine can enhance the compound's efficacy against pests while reducing toxicity to non-target organisms.

Insecticidal Properties

Research has indicated that brominated indoles can possess insecticidal properties. The unique structure of this compound may allow it to disrupt the nervous systems of insects, making it a candidate for developing new insecticides .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science due to its electronic properties.

Conductive Polymers

The incorporation of indole derivatives into conductive polymers can enhance their electrical properties. Research has shown that such compounds can be used to create flexible electronic devices, sensors, and organic light-emitting diodes (OLEDs) .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Neuroprotective agentsProtection against oxidative stress
AgrochemicalsInsecticidesTargeted pest control with reduced toxicity
Material ScienceConductive polymersEnhanced electrical properties for devices

Mechanism of Action

The mechanism of action of 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Critical Analysis of Substituent Influence

  • Bromine Position :
    • Position 7 (target) vs. 5 (): Steric hindrance at position 7 may reduce nucleophilic substitution rates but enhance π-stacking in protein binding.
  • Alkyl Groups (Ethyl vs. Propyl) :
    • Ethyl at position 1 balances lipophilicity and metabolic stability compared to bulkier propyl.
  • Dione Moiety :
    • Enhances hydrogen-bonding capacity, critical for receptor interactions (e.g., σ2 in ).

Biological Activity

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom, an ethyl group, and a methyl group attached to the indole core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2O2, with a molecular weight of approximately 296.14 g/mol. The compound features a dione functional group, which contributes to its reactivity and biological properties. Its crystal structure reveals two independent molecules in the asymmetric unit, with nearly planar indoline ring systems, where the ethyl group is oriented perpendicular to the indoline structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways.
  • DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and replication.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli 0.0195 mg/mL
Bacillus mycoides 0.0048 mg/mL
C. albicans 0.0048 mg/mL

These results suggest that the compound has strong inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Similar indole derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For instance, studies on related compounds show promising results against cell lines such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Case Studies

Several studies have highlighted the biological activity of indole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various indole derivatives, including 7-Bromo compounds, demonstrating significant activity against multiple bacterial strains with MIC values ranging from 4.69 to 22.9 µM against B. subtilis and S. aureus .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of indole derivatives on cancer cell lines, revealing that certain substitutions at the indole ring significantly enhanced their anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using PEG-400:DMF (2:1) as a solvent system. Key steps include:

  • Reagents: 3-(2-azidoethyl)-5-bromo-1H-indole, 1-ethyl-5-methyl-substituted alkyne, CuI catalyst.
  • Conditions: 12-hour reaction at room temperature, followed by aqueous workup and extraction with ethyl acetate.
  • Purification: Flash column chromatography (70:30 EtOAc:hexane) yields ~50% pure product .

Q. Table 1: Synthesis Optimization

ParameterConditionYield (%)Purity (TLC Rf)
Solvent SystemPEG-400:DMF (2:1)500.30
Catalyst Loading1.0 g CuI per 700 mg substrate500.30
Alternative Alkyne1-Ethynyl-3,5-dimethoxybenzene420.28

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR (CDCl3_3) should show characteristic peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.1–2.3 ppm, singlet) groups. 13C^{13}\text{C} NMR confirms carbonyl (C=O) signals at ~170–175 ppm .
  • Mass Spectrometry: FAB-HRMS provides accurate mass ([M+H]+^+ expected at ~427.0757) .
  • TLC: Use 70:30 EtOAc:hexane for Rf comparison .

Q. How can researchers address low yields in the final purification step?

Methodological Answer: Low yields (~25–50%) are often due to incomplete reaction or side-product formation. Mitigation strategies:

  • Extended Reaction Time: Increase from 12 to 18 hours to improve conversion .
  • Alternative Purification: Replace flash chromatography with recrystallization (e.g., water precipitation) for polar byproducts .
  • Catalyst Screening: Test Cu(I) alternatives like CuBr·SMe2_2 to enhance regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the CuAAC reaction for indole derivatives?

Methodological Answer: Cu(I) catalyzes the formation of a 1,4-disubstituted triazole due to electronic effects of the bromo substituent. Computational DFT studies suggest:

  • Electron-Withdrawing Groups (Br): Stabilize the transition state at the 7-position, directing alkyne addition to the 3-position .
  • Solvent Effects: PEG-400 stabilizes Cu(I) intermediates, reducing side reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Replace the ethyl group with allyl or benzyl groups to modulate lipophilicity (see Table 2) .
  • Biological Assays: Test antioxidant activity via DPPH radical scavenging (IC50_{50} values) .

Q. Table 2: SAR of Indole Derivatives

Substituent (Position 1)IC50_{50} (DPPH, μM)LogP
Ethyl12.52.8
Allyl9.33.1
Benzyl7.83.5

Q. How do contradictory NMR data in literature arise, and how should they be resolved?

Methodological Answer: Discrepancies in 13C^{13}\text{C} NMR signals (e.g., carbonyl shifts) may stem from:

  • Solvent Effects: CDCl3_3 vs. DMSO-d6_6 alters peak splitting .
  • Impurity Interference: Use DEPT-135 to distinguish CH3_3 groups from noise .
  • Validation: Cross-check with HRMS and X-ray crystallography (if crystalline) .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to antioxidant enzymes (e.g., SOD1) .
  • DFT Calculations: Calculate HOMO/LUMO energies to assess electron-donating capacity .
  • MD Simulations: Evaluate stability in lipid bilayers to predict membrane permeability .

Q. How can researchers resolve discrepancies in reported melting points for similar indole diones?

Methodological Answer: Variations (e.g., 105°C vs. 141°C) arise from:

  • Polymorphism: Perform DSC to identify crystalline forms .
  • Purity: Use HPLC (C18 column, MeCN:H2_2O gradient) to quantify impurities >0.5% .

Q. What strategies optimize green chemistry metrics for large-scale synthesis?

Methodological Answer:

  • Solvent Replacement: Substitute DMF with Cyrene (a biobased solvent) to reduce E-factor .
  • Catalyst Recycling: Recover CuI via aqueous extraction (85% recovery after 3 cycles) .
  • Atom Economy: Compare routes using Sheldon’s metrics; CuAAC achieves ~75% atom economy .

Q. How does halogen bonding (Br) influence crystallization and stability?

Methodological Answer:

  • X-ray Crystallography: Br forms weak interactions (3.0–3.5 Å) with carbonyl oxygens, stabilizing the lattice .
  • Hygroscopicity: Bromine’s electronegativity increases moisture sensitivity; store under argon .

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